methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridazine and pyrimidine rings. These structures are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridazine and pyrimidine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the oxidation state of the compound, often to increase stability.
Substitution: Commonly involves replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine or pyridazine derivatives .
Wissenschaftliche Forschungsanwendungen
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action for methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Known for their diverse pharmacological activities.
Pyrimidine Derivatives: Widely used in medicinal chemistry for their antiviral and anticancer properties.
Uniqueness
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate is unique due to its combined pyridazine and pyrimidine rings, which confer a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8N4O3 |
---|---|
Molekulargewicht |
232.20 g/mol |
IUPAC-Name |
methyl 6-oxo-2-pyridazin-3-yl-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H8N4O3/c1-17-10(16)6-5-11-8(13-9(6)15)7-3-2-4-12-14-7/h2-5H,1H3,(H,11,13,15) |
InChI-Schlüssel |
GBUSMGIYKYXHIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN=C(NC1=O)C2=NN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.